N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
Description
N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is a synthetic organic compound characterized by a unique hybrid structure combining a cyclopropyl group, a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl moiety, and an ethanediamide linker. Computational studies hypothesize moderate lipophilicity (logP ≈ 2.8) and a molecular weight of ~376.4 g/mol, though experimental validation is pending .
Properties
IUPAC Name |
N'-cyclopropyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-15-5-3-2-4-14(15)18(8-10-24-11-9-18)12-19-16(21)17(22)20-13-6-7-13/h2-5,13H,6-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZDJIIISCYFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-cyclopropyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Scientific Research Applications
Medicinal Chemistry
N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the oxan ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Pharmacology
The pharmacological profile of this compound includes:
- Receptor Binding : Investigations into its binding affinity to various receptors (e.g., serotonin and dopamine receptors) indicate potential use as an antidepressant or anxiolytic agent.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Oxan Ring : Utilizing starting materials such as 2-methoxyphenol and appropriate cyclization agents.
- Cyclopropyl Substitution : Introducing the cyclopropyl group through alkylation techniques.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-documented in the available literature. like many organic compounds, it is likely to interact with enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into two groups: ethanediamide derivatives and tetrahydropyran/phenyl-containing compounds . Key comparisons are outlined below:
Ethyl 4-ANPP Hydrochloride ()
- Structure : A piperidine-based fentanyl analog with N-ethyl and N-phenethyl groups.
- Key Differences :
- Ethyl 4-ANPP lacks the cyclopropyl and oxan rings, instead featuring a piperidine core.
- The ethanediamide linker is absent; instead, it has a secondary amine group.
- Properties: Higher molecular weight (381.4 g/mol vs. ~376.4 g/mol for the target compound). Lower solubility in aqueous media due to aromatic dominance. Known applications in forensic research as a fentanyl precursor .
N'-(3-Chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide ()
- Structure : Shares the ethanediamide linker and cyclopropyl group but replaces the oxan ring with a thiophene-substituted cyclopropane.
- The 3-chloro-2-methylphenyl group may increase steric hindrance compared to the 2-methoxyphenyl group.
- Hypothesized Properties :
3-(4-Methanesulfonylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}propanamide ()
- Structure : Features an oxan ring with thiophene and a methanesulfonylphenyl group.
- Key Differences: Propanamide linker instead of ethanediamide.
- Hypothesized Properties: Improved aqueous solubility (logP ~1.9) due to sulfonyl group.
Comparative Data Table
Research Findings and Implications
- Structural Influence on Bioactivity : The target compound’s cyclopropyl group may confer resistance to oxidative metabolism compared to Ethyl 4-ANPP’s N-ethyl group .
- Solubility Trends : The oxan ring and methoxy substituent likely improve solubility over thiophene or chlorophenyl analogs, though experimental data are needed.
Biological Activity
N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . It features a cyclopropyl group, an oxan ring, and a methoxyphenyl moiety, which contribute to its pharmacological properties.
This compound exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors.
- PDE4 Inhibition : The compound acts as a phosphodiesterase type 4 (PDE4) inhibitor, which plays a crucial role in regulating inflammatory responses. PDE4 inhibition can lead to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects .
- EP4 Receptor Antagonism : It also functions as an antagonist for the EP4 receptor, which is involved in various physiological processes, including pain and inflammation modulation .
Pharmacological Effects
Research indicates that this compound may have therapeutic potential in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders due to its dual action on PDE4 and EP4 receptors.
Case Studies
Several studies have evaluated the efficacy of this compound:
- Study on COPD : In preclinical models of COPD, this compound demonstrated significant reductions in airway inflammation and hyperresponsiveness compared to control groups .
- Inflammation Models : In models of acute inflammation, the compound showed a dose-dependent reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Data Table: Biological Activity Summary
Preparation Methods
Cyclization to Form Oxane Ring
The oxan-4-yl (tetrahydropyran) ring is constructed via acid-catalyzed cyclization of a diol with a ketone. For example, 2-methoxyphenylacetone reacts with 1,5-pentanediol in the presence of p-toluenesulfonic acid (PTSA) at 80°C for 12 hours:
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 12 hours |
| Temperature | 80°C |
| Catalyst | PTSA (10 mol%) |
Reduction to Primary Alcohol
The ketone intermediate is reduced to 4-(2-methoxyphenyl)oxan-4-ylmethanol using sodium borohydride in methanol:
Characterization:
-
IR (KBr): 3320 cm (O–H stretch), 1050 cm (C–O–C oxane).
-
H NMR (500 MHz, CDCl): δ 7.25–7.15 (m, 4H, aromatic), 3.85 (s, 3H, OCH), 3.70–3.45 (m, 4H, oxane protons), 2.05–1.90 (m, 2H, CHOH).
Conversion of Alcohol to Amine
Bromination of Hydroxymethyl Group
The alcohol is converted to 4-(2-methoxyphenyl)oxan-4-ylmethyl bromide using phosphorus tribromide in dichloromethane:
Reaction Conditions:
-
Temperature: 0°C → room temperature
-
Yield: 82%
Gabriel Synthesis for Primary Amine
The bromide undergoes Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis:
Key Observations:
-
Hydrazinolysis requires 6 hours at reflux.
-
Final amine is purified via vacuum distillation (bp 120–125°C at 0.5 mmHg).
Synthesis of Ethanediamide Backbone
Stepwise Amidation Using Oxalyl Chloride
Path A employs oxalyl chloride to sequentially couple both amines:
-
First Amidation:
\text{ClC(O)C(O)Cl} + \text{Cyclopropylamine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2}} \text{ClC(O)C(O)NHCyclopropyl}
-
Second Amidation:
Optimization Notes:
-
Excess oxalyl chloride (2.2 equiv) ensures complete conversion.
-
Triethylamine (3.0 equiv) neutralizes HCl byproduct.
-
Yield: 54% after column chromatography (SiO, ethyl acetate/hexane).
Coupling Agent-Mediated Approach
Path B uses N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) to activate oxalic acid:
Comparative Data:
| Parameter | Path A (Oxalyl Chloride) | Path B (DCC/HOSu) |
|---|---|---|
| Yield | 54% | 62% |
| Purity | 95% | 98% |
| Byproducts | HCl | DCU |
Critical Analysis of Methodologies
Q & A
Q. What are the recommended methodologies for synthesizing N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide?
- Methodological Answer : A modular approach is advised:
Cyclopropane Amide Formation : React cyclopropylamine with ethanedioyl dichloride under anhydrous conditions (0–5°C, inert atmosphere) to form the N-cyclopropyl ethanediamide core.
Oxane Ring Functionalization : Use Suzuki-Miyaura coupling to introduce the 2-methoxyphenyl group to the oxane precursor.
Methylation and Coupling : Employ reductive amination or nucleophilic substitution to attach the oxane intermediate to the ethanediamide backbone.
Critical Parameters: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer :
- Crystallography : Use single-crystal X-ray diffraction (SHELXL refinement) to resolve bond lengths and angles, particularly for the cyclopropane and oxane moieties .
- Spectroscopy :
- NMR : Assign peaks for methoxy (δ ~3.8 ppm, singlet), cyclopropane (δ ~1.2–1.5 ppm, multiplet), and amide protons (δ ~8.2 ppm, broad).
- MS : Confirm molecular weight via ESI-MS (expected [M+H]+: ~435.5 g/mol).
Data Table:
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 8.2 (amide), 3.8 (OCH) | |
| X-ray Diffraction | C-C bond lengths: 1.54 Å (cyclopropane) |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., receptor binding) across multiple concentrations (1 nM–10 µM) to identify non-linear effects.
- Off-Target Screening : Use computational docking (AutoDock Vina) to assess interactions with non-target receptors (e.g., 5-HT, μ-opioid).
- Metabolic Stability : Compare in vitro (microsomal assays) and in vivo (rodent PK/PD) data to rule out metabolite interference .
Example Workflow:
Inconsistent IC\(_{50}\) → Validate purity (HPLC) → Re-test with fresh stock → Cross-check with orthogonal assays (SPR vs. radioligand binding).
Q. What experimental designs are optimal for studying its interaction with serotonin receptors?
- Methodological Answer :
- Radioligand Displacement : Use F-FCWAY (5-HT antagonist) in competitive binding assays (K determination) .
- Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with human 5-HT receptors.
- Structural Dynamics : Perform molecular dynamics simulations (AMBER or GROMACS) to model receptor-ligand conformational changes over 100 ns trajectories .
Key Controls: Include reference agonists (e.g., buspirone) and validate receptor expression via qPCR.
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
- ADME Prediction : Use SwissADME to assess logP (target: 2–3), solubility (<-3 LogS), and CYP450 inhibition risk.
- Metabolite Prediction : Employ GLORYx to identify likely Phase I/II metabolites (e.g., O-demethylation or amide hydrolysis).
- Toxicity Screening : Run ProTox-II for hepatotoxicity and mutagenicity alerts .
Data Table:
| Parameter | Predicted Value | Tool |
|---|---|---|
| logP | 2.7 | SwissADME |
| HIA (%) | 85 | ADMETLab |
Methodological Notes for Contradiction Analysis
-
Synthesis vs. Bioactivity Mismatches : If biological activity deviates from expectations:
-
Receptor Binding Variability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
